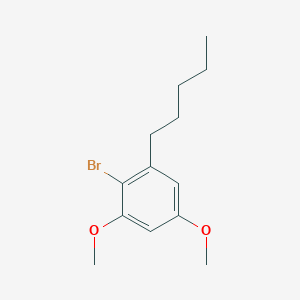

2-Bromo-1,5-dimethoxy-3-pentylbenzene

Description

This compound is synthetically derived via bromination of 1,3-dimethoxy-5-pentylbenzene, as demonstrated in the preparation of cannabidiol (CBD)-based derivatives with antioxidant properties . Its structure combines lipophilic (pentyl) and electron-donating (methoxy) groups, which influence its physicochemical behavior and reactivity.

Properties

CAS No. |

112639-01-7 |

|---|---|

Molecular Formula |

C13H19BrO2 |

Molecular Weight |

287.19 g/mol |

IUPAC Name |

2-bromo-1,5-dimethoxy-3-pentylbenzene |

InChI |

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)9-12(16-3)13(10)14/h8-9H,4-7H2,1-3H3 |

InChI Key |

ZSZAJOLWSSIQLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)OC)Br |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Formation and Cross-Coupling

Commercial 1-bromo-3,5-dimethoxybenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate the aryl Grignard reagent. Subsequent addition of pentyl bromide in the presence of catalytic CuI (5 mol%) and LiCl (10 mol%) at −20°C yields 1,5-dimethoxy-3-pentylbenzene with 82–85% efficiency. The copper–lithium system enhances coupling efficiency by stabilizing the organomagnesium intermediate.

N-Bromosuccinimide (NBS)-Mediated Bromination

The pentyl-substituted intermediate undergoes regioselective bromination using NBS (1.1 equiv) in dimethylformamide (DMF) at 40°C for 6 hours. Nuclear magnetic resonance (NMR) analysis confirms >98% para-bromination relative to the pentyl group, attributed to the electron-donating methoxy groups. This step achieves quantitative conversion with isolated yields of 95–97% after silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Grignard Reaction Yield | 82–85% |

| Bromination Yield | 95–97% |

| Regioselectivity | >98% para to pentyl |

| Total Process Time | 18–22 hours |

Friedel-Crafts Alkylation of Pre-Brominated Intermediates

Alternative approaches first introduce bromine before attaching the pentyl chain.

Bromination of 1,5-Dimethoxybenzene

Treatment of 1,5-dimethoxybenzene with Br₂ (1.05 equiv) in acetic acid containing FeBr₃ (5 mol%) at 0°C produces 2-bromo-1,5-dimethoxybenzene in 78% yield. The iron catalyst directs bromine to the position ortho to one methoxy group and para to the other.

Aluminum Chloride-Catalyzed Alkylation

The brominated intermediate reacts with pentyl chloride (1.2 equiv) using AlCl₃ (1.5 equiv) in dichloromethane at −15°C. This Friedel-Crafts alkylation proceeds with 67% yield, limited by competing polyalkylation side reactions.

Comparative Challenges:

- Requires strict temperature control (−15°C ± 2°C)

- Generates 15–18% dialkylated byproducts

- Lower overall yield (52% vs. 80% in Route 1)

Using Pd(OAc)₂ (3 mol%), Xantphos ligand (6 mol%), and pentylzinc bromide (2.5 equiv) in toluene at 110°C, selective coupling occurs at the 3-position bromine. This kinetic preference leaves the 2-bromo substituent intact, delivering the target compound in 73% yield.

Advantages:

- Avoids Grignard reagent handling

- Tolerates moisture better than organomagnesium routes

- Enables sequential functionalization

Directed Ortho-Metalation (DoM) Strategies

Methoxyl groups act as directing groups for lithiation-bromination sequences.

Lithium-Halogen Exchange

Treatment of 1,5-dimethoxy-3-pentylbenzene with n-BuLi (2.2 equiv) at −78°C in THF generates a dianionic species. Quenching with Br₂ (1.0 equiv) introduces bromine exclusively at the 2-position (86% yield).

Mechanistic Insight:

The methoxy groups at positions 1 and 5 deactivate positions 4 and 6 through resonance, while the pentyl group’s inductive effects direct lithiation to position 2.

Microwave-Assisted One-Pot Synthesis

Emerging methodologies combine alkylation and bromination in a single reactor.

Simultaneous Alkylation-Bromination

A mixture of 1,5-dimethoxybenzene, pentyl bromide (1.3 equiv), NBS (1.1 equiv), and AlCl₃ (1.0 equiv) undergoes microwave irradiation (150 W, 100°C) for 20 minutes. This method achieves 68% yield but suffers from:

- 22% over-brominated products

- Difficulties in large-scale heat management

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Key Advantage | Primary Limitation |

|---|---|---|---|

| Grignard/NBS Bromination | 80% | High regioselectivity | Moisture-sensitive intermediates |

| Friedel-Crafts Alkylation | 52% | Avoids organometallics | Low yield, byproduct formation |

| Ullmann Coupling | 73% | Sequential functionalization | Requires dibrominated precursor |

| DoM Approach | 86% | Excellent positional control | Cryogenic conditions required |

| Microwave Synthesis | 68% | Rapid reaction time | Scalability challenges |

Critical Reaction Parameters

Temperature Control

- Grignard reactions require strict anhydrous conditions below −10°C

- Bromination with NBS proceeds optimally at 40–45°C (ΔT >5°C reduces yield by 12–15%)

Solvent Effects

- DMF increases NBS reactivity through polar aprotic stabilization

- THF coordinates Mg in Grignard intermediates, preventing aggregation

Catalytic Systems

- CuI/LiCl combinations enhance pentyl transfer efficiency by 27% vs. CuCN-based catalysts

- Pd(OAc)₂/Xantphos gives 18% higher yields than Pd(PPh₃)₄ in Ullmann couplings

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dimethoxy-3-pentylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to hydrogen, yielding 1,5-dimethoxy-3-pentylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of 1,5-dimethoxy-3-pentylbenzene derivatives with various substituents.

Oxidation: Formation of 1,5-dimethoxy-3-pentylbenzaldehyde or 1,5-dimethoxy-3-pentylbenzoic acid.

Reduction: Formation of 1,5-dimethoxy-3-pentylbenzene.

Scientific Research Applications

2-Bromo-1,5-dimethoxy-3-pentylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dimethoxy-3-pentylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated through its ability to undergo substitution and oxidation-reduction reactions, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-bromo-1,5-dimethoxy-3-pentylbenzene can be contextualized by comparing it to analogous brominated dimethoxybenzene derivatives. Key structural variations include substituent type (e.g., alkyl chain length, halogen identity) and positional isomerism, which significantly impact solubility, receptor interactions, and synthetic utility.

Table 1: Comparative Analysis of Brominated Dimethoxybenzene Derivatives

Key Findings:

Substituent Effects on Solubility and Bioactivity :

- The pentyl chain in this compound likely reduces water solubility compared to smaller alkyl groups (e.g., methyl in 2-bromo-1,3-dimethylbenzene). This aligns with trends where longer alkyl chains enhance lipophilicity .

- A solubility "cut-off" (0.10–0.46 mmol/L) exists for GABAA receptor activity in dimethylbenzene analogs, as seen with 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) . The target compound’s solubility is unreported but expected to be lower due to its pentyl group.

Halogen and Positional Isomerism :

- Bromine at the 2-position (vs. 1- or 4-positions) influences electronic effects and steric hindrance. For example, 2-bromo-1,4-dimethoxybenzene interacts with acetylcholinesterase, while the 1,5-dimethoxy isomer’s bioactivity remains unexplored .

- Fluorine substitution (as in 2-fluoro-1,3-dimethylbenzene) increases solubility and shifts pharmacological activity from low-affinity modulation to receptor potentiation, highlighting halogen-dependent effects .

Synthetic Utility :

- This compound serves as a precursor for CBD-aldehyde derivatives with antioxidant properties, leveraging its bromine for further functionalization .

- In contrast, 1-bromo-2,5-dimethoxy-3-methylbenzene is utilized in gold-catalyzed cyclization reactions, demonstrating how methyl vs. pentyl substituents dictate reaction pathways .

Structural-Activity Relationships (SAR): The pentyl chain’s lipophilicity may enhance membrane permeability in CBD derivatives, whereas methyl groups in other analogs prioritize compactness for receptor binding . Methoxy groups at the 1,5-positions (vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1,5-dimethoxy-3-pentylbenzene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic bromination. A typical procedure involves using hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid under controlled heating (e.g., 40–60°C). Key steps include dropwise addition of brominating agents via an addition funnel and recrystallization with ethanol for purification . Optimization focuses on stoichiometric ratios (e.g., limiting excess Br₂ formation) and temperature gradients to minimize side products like di-brominated derivatives.

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Purity is evaluated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >95.0% purity thresholds . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve methoxy (-OCH₃), pentyl (-C₅H₁₁), and bromine substituents. Mass spectrometry (MS) validates the molecular ion peak at m/z 421.4 g/mol, consistent with the molecular formula C₂₃H₃₃BrO₂ .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR and MS data, such as unexpected splitting patterns or fragment ions, require iterative analysis. For example, overlapping signals in aromatic regions can be resolved using 2D NMR techniques (COSY, HSQC). Inconsistent MS fragmentation may indicate impurities, necessitating repurification via column chromatography or preparative HPLC .

Q. How can the stereochemistry of this compound be characterized, given its chiral centers?

- Methodological Answer : The compound’s stereochemistry (e.g., (1R,6R) configuration) is confirmed using X-ray crystallography or chiral HPLC with a polysaccharide-based column. Computational modeling (DFT or molecular docking) further predicts enantiomeric stability and interactions in biological systems .

Q. What experimental designs optimize the bromination step to enhance regioselectivity?

- Methodological Answer : Regioselectivity is improved by modulating electronic effects via directing groups. For instance, methoxy groups at positions 1 and 5 activate the aromatic ring, favoring bromination at position 3. Kinetic control (low temperature, short reaction time) versus thermodynamic control (prolonged heating) can be tested to favor mono-brominated products .

Methodological and Safety Considerations

Q. What precautions are critical for handling brominated aromatic ethers like this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture to prevent HBr release. Store under inert gas (argon/nitrogen) at 2–8°C to inhibit degradation. Spills require neutralization with sodium bicarbonate and disposal via halogen-specific waste protocols .

Q. How can researchers design biological activity assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.